molecular formula C23H25ClN2O2 B13511450 N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride

N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride

Cat. No.: B13511450
M. Wt: 396.9 g/mol
InChI Key: DPYWNDWCIPXTEJ-UHFFFAOYSA-N
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Description

N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a naphthalene moiety with a benzofuran ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-naphthylamine with 5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid chloride under controlled conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines, alkanes

    Substitution: Alkylated amines

Scientific Research Applications

N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammation or cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide hydrochloride
  • 2-amino-1-(naphthalen-2-yl)ethan-1-one hydrochloride
  • 2-amino-1-(naphthalen-2-yl)ethan-1-ol

Uniqueness

N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride stands out due to its unique combination of a naphthalene moiety and a benzofuran ring. This structural feature may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C23H25ClN2O2

Molecular Weight

396.9 g/mol

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide;hydrochloride

InChI

InChI=1S/C23H24N2O2.ClH/c1-14-9-19-20(13-27-22(19)10-15(14)2)23(26)25-21(12-24)18-8-7-16-5-3-4-6-17(16)11-18;/h3-11,20-21H,12-13,24H2,1-2H3,(H,25,26);1H

InChI Key

DPYWNDWCIPXTEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCC2C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl

Origin of Product

United States

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